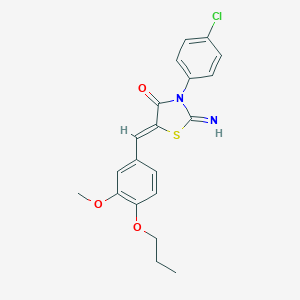![molecular formula C20H17ClN2O4 B302863 N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B302863.png)
N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the protein Bruton tyrosine kinase (BTK). BTK is a crucial component of the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Wirkmechanismus
N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide binds to the active site of BTK and inhibits its kinase activity. This leads to downstream inhibition of the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of B-cells. Inhibition of BTK also affects other signaling pathways, such as the NF-κB and AKT pathways, which are involved in cell survival and resistance to apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide has been shown to modulate immune cell function in preclinical models. N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide inhibits the activation and proliferation of T-cells, and reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide also enhances the activity of natural killer cells, which are important for the immune surveillance of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide has several advantages for lab experiments, including its high potency and selectivity for BTK, and its ability to modulate immune cell function. However, N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide has some limitations as well. It has poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide also has a short half-life in vivo, which may limit its efficacy in clinical settings.
Zukünftige Richtungen
There are several future directions for the development of N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide and other BTK inhibitors. One area of focus is the identification of biomarkers that can predict response to BTK inhibition, and the development of personalized treatment strategies based on these biomarkers. Another area of focus is the combination of BTK inhibitors with other anti-cancer agents, such as immune checkpoint inhibitors and CAR-T cell therapies. Finally, there is a need for the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties for clinical use.
Synthesemethoden
N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide is synthesized through a multi-step process that involves the coupling of 5-chloro-2-methoxybenzoic acid with 4-methyl-2-nitroaniline, followed by reduction of the nitro group and subsequent coupling with 2-furancarboxylic acid. The final product is purified through column chromatography and characterized by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies. In vitro studies have demonstrated that N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have shown that N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide reduces tumor growth in mouse models of CLL and NHL, and enhances the efficacy of other anti-cancer agents such as rituximab. Clinical trials of N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide are currently underway in patients with relapsed or refractory CLL and NHL.
Eigenschaften
Produktname |
N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide |
|---|---|
Molekularformel |
C20H17ClN2O4 |
Molekulargewicht |
384.8 g/mol |
IUPAC-Name |
N-[2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H17ClN2O4/c1-12-5-7-15(22-20(25)18-4-3-9-27-18)16(10-12)23-19(24)14-11-13(21)6-8-17(14)26-2/h3-11H,1-2H3,(H,22,25)(H,23,24) |
InChI-Schlüssel |
BHNAFYJFIUXFMY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(4-fluorophenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302780.png)
![4-[4-(benzyloxy)benzylidene]-2-(3,5-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B302782.png)
![ethyl 4-[4-(4-isopropoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B302784.png)
![10-(2-furylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302785.png)

![1-Amino-3-(3-methoxy-4-propoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B302787.png)
![ethyl 4-[4-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzoate](/img/structure/B302788.png)
![3-(2,4-Difluorophenyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B302793.png)
![7-(4-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302796.png)
![7-(2-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302797.png)
![7-phenyl-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302798.png)
![8-(3,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B302800.png)
![{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic acid](/img/structure/B302801.png)
![2-[(4-Fluorobenzyl)thio]-1,3-benzothiazol-6-amine](/img/structure/B302802.png)